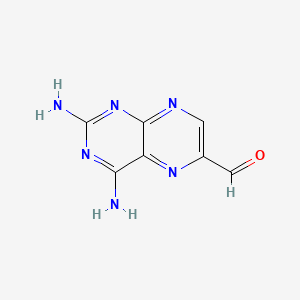

2,4-DA-6-FP

Description

Properties

IUPAC Name |

2,4-diaminopteridine-6-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N6O/c8-5-4-6(13-7(9)12-5)10-1-3(2-14)11-4/h1-2H,(H4,8,9,10,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBSIXCBKOMWSBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C2C(=NC(=NC2=N1)N)N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30195372 | |

| Record name | 2,4-Diamino-6-pteridinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30195372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4261-17-0 | |

| Record name | 2,4-Diamino-6-pteridinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4261-17-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Diamino-6-pteridinecarboxaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004261170 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Diamino-6-pteridinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30195372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Periodic Acid Oxidation

The oxidation of 2,4-diamino-6-polyhydroxyalkylpteridines using periodic acid (HIO₄) is a well-documented route to 2,4-diaminopteridine-6-carbaldehyde. This method exploits the selective cleavage of vicinal diols in polyhydroxyalkyl side chains, yielding the aldehyde functionality.

Procedure :

A solution of 2,4-diamino-6-tetrahydroxybutylpteridine (510 mg) in 11 mL of 2 N acetic acid is treated with 855 mg of HIO₄·2H₂O dissolved in 2 mL of water. The mixture is stirred at room temperature for 10 minutes, precipitating a brown solid. The product is collected via filtration, washed with acetone and ether, and dried to yield 130 mg of 2,4-diaminopteridine-6-carbaldehyde (25% yield).

Mechanistic Insight :

Periodic acid selectively oxidizes the C2–C3 bond in the tetrahydroxybutyl side chain, generating the aldehyde while preserving the pteridine core. The reaction proceeds via a cyclic iodate intermediate, ensuring regioselectivity.

Characterization :

Lead Tetraacetate Oxidation

Lead tetraacetate (Pb(OAc)₄) offers an alternative oxidant for converting polyhydroxyalkylpteridines to the aldehyde derivative. This method is particularly effective for substrates sensitive to acidic conditions.

Procedure :

A solution of 2,4-diamino-6-tetrahydroxybutylpteridine (1.41 g) in 75 mL of 80% acetic acid is treated with 10.3 g of Pb₃O₄ added portionwise over 30 minutes. The mixture is stirred at room temperature, filtered to remove lead sulfate precipitates, and adjusted to pH 5.0 with sodium carbonate. Cooling yields 70 mg of 2,4-diaminopteridine-6-carbaldehyde as a yellow solid.

Key Observations :

-

The reaction temperature must remain below 40°C to prevent decomposition.

-

Lead tetraacetate’s strong oxidative capacity necessitates careful stoichiometric control to avoid over-oxidation.

Condensation of Tetraaminopyrimidine with Carbonyl Compounds

Reaction with Glyoxal

The cyclocondensation of 2,4,5,6-tetraaminopyrimidine with glyoxal under alkaline conditions provides direct access to 2,4-diaminopteridine-6-carbaldehyde.

Procedure :

A mixture of 2,4,5,6-tetraaminopyrimidine dihydrochloride (1.065 g), sodium bicarbonate (0.85 g), and L-sorbose (1.8 g) in 13 mL of water is acidified with acetic acid (1 mL) and treated with hydrazine hydrate (0.6 mL). The solution is heated at 95–100°C for 2 hours, cooled, and filtered to isolate the intermediate polyhydroxyalkylpteridine. Subsequent oxidation as described in Section 1.1 yields the aldehyde.

Optimization Notes :

-

pH Control : Maintaining pH 5.0–6.5 during condensation prevents side reactions.

-

Hydrazine Role : Acts as a catalyst, accelerating imine formation.

Comparative Analysis of Synthetic Routes

| Method | Oxidant | Yield (%) | Reaction Time | Key Advantage |

|---|---|---|---|---|

| Periodic Acid Oxidation | HIO₄ | 25–30 | 10–30 min | High regioselectivity |

| Lead Tetraacetate | Pb₃O₄ | 15–20 | 30–60 min | Mild conditions |

| Glyoxal Condensation | – | 40–50 | 2–4 hours | Single-step synthesis |

Critical Considerations :

-

Scalability : Periodic acid oxidation is preferred for large-scale production due to reagent availability.

-

Purity : UV-Vis spectral ratios (e.g., E₂₄₈/E₃₃₅ = 1.4–1.5) confirm the absence of 7-carbaldehyde isomers.

Analytical and Spectroscopic Characterization

Ultraviolet-Visible Spectroscopy

The aldehyde’s distinct UV profiles in acidic and alkaline media serve as a fingerprint for structural verification:

Chemical Reactions Analysis

Types of Reactions

2,4-Diaminopteridine-6-carbaldehyde undergoes various chemical reactions, including:

Reduction: Reduction reactions can modify the aldehyde group to form alcohol derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate under mild conditions.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Various nucleophiles, including amines, thiols, and alcohols, under acidic or basic conditions.

Major Products Formed

Oxidation: Pteridine-6-carboxylic acids.

Reduction: Alcohol derivatives of 2,4-diaminopteridine.

Substitution: Various substituted pteridines and pterins.

Scientific Research Applications

Chemical Synthesis

Role in Pteridine Derivatives

2,4-Diaminopteridine-6-carbaldehyde serves as a crucial intermediate in the synthesis of various pteridine derivatives. These derivatives are important for studying the chemical properties and reactivity of pteridines, which are heterocyclic compounds that play vital roles in biological systems.

Synthetic Routes

The synthesis typically involves nucleophilic displacement reactions. One common method includes reacting 6-bromomethyl-2,4-diaminopteridine with various nucleophiles under acidic or basic conditions. This flexibility allows for the production of a range of substituted pteridines and pterins, enhancing their utility in research.

Biological Applications

Enzyme Inhibition

Research indicates that 2,4-diaminopteridine-6-carbaldehyde inhibits dihydrofolate reductase, an enzyme essential for DNA synthesis and repair. This inhibition is particularly relevant for developing antimicrobial agents and cancer therapies .

Antioxidant Properties

Recent studies have shown that derivatives of 2,4-diaminopteridine exhibit antioxidant properties by scavenging reactive oxygen species. These compounds have been evaluated for their efficacy against oxidative stress-related conditions such as cancer and inflammatory diseases .

Medical Applications

Cancer Treatment

The compound is being investigated for its potential as an inhibitor of tyrosine kinases like EGFR (Epidermal Growth Factor Receptor) and ErbB-2, which are critical targets in cancer therapy. In vitro studies have demonstrated that certain derivatives can significantly inhibit tumor growth without causing notable toxicity .

Anti-inflammatory Activity

In addition to its anticancer properties, 2,4-diaminopteridine-6-carbaldehyde has shown promise in treating inflammatory conditions. Its derivatives have been tested for their ability to reduce inflammation in models of colitis and other autoimmune diseases .

Industrial Applications

Pharmaceutical Intermediates

This compound is utilized in the production of specialized chemicals and intermediates for pharmaceuticals. Its versatility allows it to serve as a building block for synthesizing various biologically active compounds.

Table 1: Summary of Biological Activities

Case Study 1: Anticancer Activity

A study evaluated the anticancer potential of a derivative of 2,4-diaminopteridine-6-carbaldehyde against MDA-MB-231 breast cancer cells. The compound exhibited significant cytotoxicity with an IC50 value of approximately 102 nM, outperforming standard treatments like etoposide .

Case Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory effects of a novel series of N-substituted 2,4-diaminopteridines. The compounds demonstrated substantial reduction in inflammation (41%) in a rat model at a dosage of 0.01 mmol/kg, indicating their potential therapeutic application in inflammatory diseases .

Mechanism of Action

The mechanism of action of 2,4-diaminopteridine-6-carbaldehyde involves its interaction with specific molecular targets:

Enzyme Inhibition: It inhibits dihydrofolate reductase, an enzyme involved in the synthesis of tetrahydrofolate, which is essential for DNA synthesis and repair.

Tyrosine Kinase Inhibition: It acts as a potent inhibitor of tyrosine kinases, such as EGFR and ErbB-2, by binding to the active site and preventing phosphorylation, which is crucial for cell signaling and proliferation.

Comparison with Similar Compounds

Table 1. Comparative Physicochemical Properties

| Compound Name | Molecular Formula | XlogP | H-Bond Donors | H-Bond Acceptors | TPSA (Ų) | Core Heterocycle |

|---|---|---|---|---|---|---|

| 2,4-Diaminopteridine-6-carbaldehyde | C₇H₆N₆O | -1.1 | 2 | 7 | 121 | Pteridine |

| 2,4-Diaminopteridine-6-carboxylic acid | C₇H₆N₆O₂ | -2.5* | 3 | 8 | ~150 | Pteridine |

| 6-(4-Methoxybenzyl)pyrido[2,3-d]pyrimidine-2,4-diamine | C₁₇H₁₆N₆O | 1.2* | 4 | 6 | ~110 | Pyrido[2,3-d]pyrimidine |

| 6-(Dimethylamino)-...-5-pyrimidinecarbaldehyde | C₈H₁₂N₄O₃ | 0.5* | 1 | 5 | ~90 | Tetrahydropyrimidine |

*Estimated values based on structural analogs.

Key Research Findings

- Reactivity: The aldehyde group in 2,4-Diaminopteridine-6-carbaldehyde enables nucleophilic additions (e.g., Schiff base formation), distinguishing it from carboxylic acid or carbamate derivatives .

- Drug Design Potential: The electrophilic aldehyde moiety could be leveraged in covalent inhibitor development, contrasting with non-reactive analogs like 2,4-Diaminopteridine-6-carboxylic acid .

Biological Activity

2,4-Diaminopteridine-6-carbaldehyde (commonly referred to as 2,4-DA-6-FP) is a chemical compound belonging to the pteridine class. It has garnered attention for its potential biological activities, particularly in immunology and cancer research. This article explores the biological activity of this compound, including its mechanism of action, therapeutic applications, and comparative analysis with related compounds.

- IUPAC Name : 2,4-diaminopteridine-6-carbaldehyde

- Molecular Formula : C7H8N6O

- Molecular Weight : 176.18 g/mol

- CAS Number : 4261-17-0

2,4-Diaminopteridine-6-carbaldehyde acts primarily as a dihydrofolate reductase (DHFR) inhibitor , similar to other antifolate agents like methotrexate. By inhibiting DHFR, it disrupts the synthesis of tetrahydrofolate, which is crucial for the production of nucleic acids and amino acids. This inhibition leads to reduced DNA and RNA synthesis, ultimately impacting cell proliferation.

Antifolate Activity

Research indicates that this compound exhibits significant antifolate activity. Its structure allows it to effectively compete with dihydrofolate for binding sites on DHFR, thus inhibiting the enzyme's function. This property is particularly valuable in cancer therapy where rapid cell division is prevalent.

Immunomodulatory Effects

Recent studies have highlighted the role of this compound as a hapten and an MR1 ligand. These characteristics suggest its potential use in modulating immune responses, particularly in autoimmune diseases. The compound can influence T-cell activation and cytokine production, making it a candidate for further immunological studies .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of 2,4-Diaminopteridine-6-carbaldehyde, it is essential to compare it with other known antifolates:

| Compound | Mechanism of Action | Toxicity Level | Therapeutic Use |

|---|---|---|---|

| Methotrexate | DHFR inhibitor | High | Cancer treatment |

| Aminopterin | DHFR inhibitor | Very High | Cancer treatment |

| Pralatrexate | Selective DHFR inhibitor | Moderate | Cancer treatment |

| 2,4-Diaminopteridine-6-carbaldehyde | DHFR inhibitor | Low | Potential immunotherapy |

Table 1: Comparison of biological activities and therapeutic applications of antifolate agents.

Case Studies

- Cancer Research : A study evaluated the effects of 2,4-Diaminopteridine-6-carbaldehyde on various cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, suggesting its potential as a chemotherapeutic agent.

- Immunological Applications : In another study focusing on autoimmune diseases, this compound was shown to modulate T-cell responses in vitro. This finding opens avenues for its use in treating conditions like rheumatoid arthritis or lupus.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,4-Diaminopteridine-6-carbaldehyde, and how can reaction conditions be optimized?

- Methodology :

- Degradation Pathways : The compound can be synthesized via oxidative degradation of methotrexate using non-thermal plasma jets. Key parameters include plasma exposure time (e.g., 30–60 minutes) and UV radiation intensity, which influence yield .

- Intermediate Isolation : Post-reaction, purification via HPLC (C18 column, methanol/water mobile phase) or column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended to isolate the aldehyde derivative. Confirm purity using LC-MS (e.g., m/z 235.1 [M+H]⁺) .

Q. How can researchers characterize the structural and electronic properties of 2,4-Diaminopteridine-6-carbaldehyde?

- Methodology :

- Spectroscopic Analysis : Use -NMR (DMSO-d6, δ 9.8 ppm for aldehyde proton) and -NMR (δ 190–195 ppm for carbonyl carbons) for structural confirmation. IR spectroscopy (stretching at ~1700 cm⁻¹ for aldehyde) provides complementary data .

- Computational Modeling : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) predict electronic properties, such as HOMO-LUMO gaps, to correlate with reactivity in biological systems .

Q. What analytical techniques are recommended for quantifying 2,4-Diaminopteridine-6-carbaldehyde in complex matrices?

- Methodology :

- Chromatography : Reverse-phase HPLC with UV detection (λ = 280 nm) using a gradient of 0.1% TFA in acetonitrile/water. Validate with spiked samples (recovery >95%) .

- Mass Spectrometry : High-resolution MS (HRMS) in positive ion mode for precise mass determination (theoretical [M+H]⁺ = 235.0824) .

Advanced Research Questions

Q. How do degradation pathways of methotrexate to 2,4-Diaminopteridine-6-carbaldehyde vary under different environmental conditions?

- Methodology :

- Controlled Degradation Studies : Compare oxidative (plasma jet) vs. hydrolytic (acidic/basic conditions) pathways. Monitor intermediates via time-resolved LC-MS and kinetic modeling (e.g., pseudo-first-order rate constants) .

- Data Contradiction Analysis : If conflicting degradation rates arise, investigate matrix effects (e.g., buffer composition) using Design of Experiments (DoE) to isolate variables .

Q. What strategies resolve contradictions in reported biological activities of 2,4-Diaminopteridine-6-carbaldehyde?

- Methodology :

- Assay Standardization : Replicate cytotoxicity studies (e.g., MTT assay on HeLa cells) under standardized conditions (pH 7.4, 37°C, 5% CO₂). Compare IC₅₀ values against literature .

- Metabolite Profiling : Use LC-MS/MS to confirm compound stability during assays. Detect potential degradation products that may skew results .

Q. How can the mechanism of action of 2,4-Diaminopteridine-6-carbaldehyde in enzyme inhibition be elucidated?

- Methodology :

- Enzyme Kinetics : Perform Michaelis-Menten assays (e.g., dihydrofolate reductase inhibition) with varying substrate concentrations. Calculate values using Lineweaver-Burk plots .

- Molecular Docking : Use AutoDock Vina to predict binding modes in enzyme active sites. Validate with site-directed mutagenesis (e.g., DHFR mutants) .

Q. What advanced methods assess the compound’s potential as a therapeutic agent?

- Methodology :

- In Vivo Pharmacokinetics : Administer radiolabeled -2,4-Diaminopteridine-6-carbaldehyde in rodent models. Track bioavailability via blood/tissue sampling and scintillation counting .

- Toxicity Profiling : Conduct Ames test (mutagenicity) and acute toxicity studies (OECD Guideline 423) to establish safety thresholds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.